

Spectroscopic Comparison of Isoxazole Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: *Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of isoxazole derivatives is paramount.[1][2][3] This guide provides a comparative overview of the spectroscopic characteristics of various isoxazole derivatives, supported by experimental data and detailed protocols. The isoxazole ring is a key moiety in numerous pharmacologically active compounds, and its derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4]

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for elucidating the structures and electronic properties of these compounds.[5][6][7] This guide will delve into the characteristic spectroscopic signatures of isoxazole derivatives, offering a valuable resource for their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of isoxazole derivatives, compiled from various studies. These examples illustrate the influence of different substituents on the spectroscopic properties of the isoxazole core.

Table 1: UV-Visible Spectroscopy Data of Isoxazole Derivatives

Compound	Solvent	λmax (nm)	Reference
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one	Methanol	386	[8]
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one	Methanol	407	[6]
(E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5(4H)-one	Methanol	382	[8]
(E)-4-(4-(Benzyoxy)benzylidene)-3-propylisoxazol-5(4H)-one	Methanol	380	[8]
(E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one	Methanol	376	[6]

Table 2: Infrared (IR) Spectroscopy Data of Isoxazole Derivatives

Compound	Key IR Absorptions (cm ⁻¹)	Reference
3,5-Diarylisoazoles	3125-3100 (isoxazole C-H stretch), 1620-1610 (C=N stretch)	[5]
1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaoal derivatives	1643-1612 (C=N stretch), 1265-1250 (C-N stretch), 1168-1110 (N-O stretch)	[9]
1,3-bis(4-nitrophenyl)prop-2-en-1-one derived isoxazole	1276 (C-N stretch), 1153 (N-O stretch), 1068 (C-O stretch)	[10]
(E)-4-(2-Methoxybenzylidene)-3-propylisoazol-5(4H)-one	2974 (C-H), 1733 (C=O), 1608 (C=N), 1587 (C=C alkene), 1559 (C=C aromatic)	[8]
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoazol-5(4H)-one	3419 (O-H), 2980 (C-H), 1727 (C=O), 1615 (C=N), 1587 (C=C alkene), 1558 (C=C aromatic)	[6]

Table 3: ¹H NMR Spectroscopy Data of Isoxazole Derivatives

Compound	Key ¹ H NMR Signals (ppm, Solvent)	Reference
Isoxazole	H-3: 8.15, H-4: 6.34, H-5: 8.51 (CDCl ₃)	[11]
3,5-Diarylisoazoles	7.0-6.5 (singlet, lone isoxazole proton)	[5]
5-Phenyl-3-(quinolin-2-yl)isoxazole	8.30 – 8.15 (m, 3H), 7.93 – 7.82 (m, 3H), 7.76 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.54 – 7.45 (m, 3H), 7.37 (s, 1H) (CDCl ₃)	[12]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H) (CDCl ₃)	[12]
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one	8.84 (1H, d, J = 8 Hz), 8.04 (1H, s), 7.50 (1H, t, J = 8 Hz), 7.05 (1H, t, J = 8 Hz), 6.93 (1H, d, J = 8 Hz), 3.91 (3H, s), 2.61 (2H, t, J = 8 Hz), 1.77 (2H, h, J = 8 Hz), 1.04 (3H, t, J = 8 Hz) (CDCl ₃)	[8]

Table 4: ¹³C NMR Spectroscopy Data of Isoxazole Derivatives

Compound	Key ^{13}C NMR Signals (ppm, Solvent)	Reference
Isoxazole	C-3: 150.3, C-4: 103.8, C-5: 158.4	[13]
5-Phenyl-3-(quinolin-2-yl)isoxazole	170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6 (CDCl_3)	[12]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5 (CDCl_3)	[12]
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one	168.75, 164.43, 159.92, 143.85, 136.28, 133.44, 121.30, 120.95, 117.94, 110.82, 56.09, 28.14, 19.96, 14.06 (CDCl_3)	[8]

Table 5: Mass Spectrometry Data of Isoxazole Derivatives

Compound	Ionization Method	Key Fragment Ions (m/z)	Reference
Isoxazole	Electron Ionization (70 eV)	69 (M+), 68, 42, 41, 40	[14]
3,5-Diarylisoazoles	Electron Ionization	Fragmentation is predictable and can be used to distinguish isomers. The molecular ion rearranges with N-O bond cleavage to form an acylazirine, which then undergoes α -cleavage.	[5]
(E)-4-(2-Methoxybenzylidene)-3-propylisoazol-5(4H)-one	ESI	$[\text{M}+\text{H}]^+:$ 246.1097 (Calculated: 246.1129)	[8]
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoazol-5(4H)-one	ESI	$[\text{M}+\text{H}]^+:$ 276.1268 (Calculated: 276.1235)	[6]
5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoazazole	ESI	$[\text{M}+\text{H}]^+:$ 303.1128 (Calculated: 303.1133)	[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key spectroscopic techniques cited.

1. UV-Visible Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
- Sample Preparation: The synthesized isoxazole derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or chloroform) to a concentration of approximately 10^{-5} to 10^{-6} M.[6][8] The solvent used should be transparent in the wavelength range of interest.
- Data Acquisition: The UV-Vis spectra are recorded over a wavelength range of 200-800 nm. [6] The absorption maxima (λ_{max}) are then determined.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly employed.
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is frequently used.[6][8] Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.
- Data Acquisition: The IR spectra are typically recorded in the range of 4000-400 cm^{-1} . The positions of characteristic absorption bands are reported in wavenumbers (cm^{-1}).[9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used to record ^1H and ^{13}C NMR spectra.[6][7][8]
- Sample Preparation: The isoxazole derivative is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[6][8] Tetramethylsilane (TMS) is often used as an internal standard.
- Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are given in Hertz (Hz).[6][8]

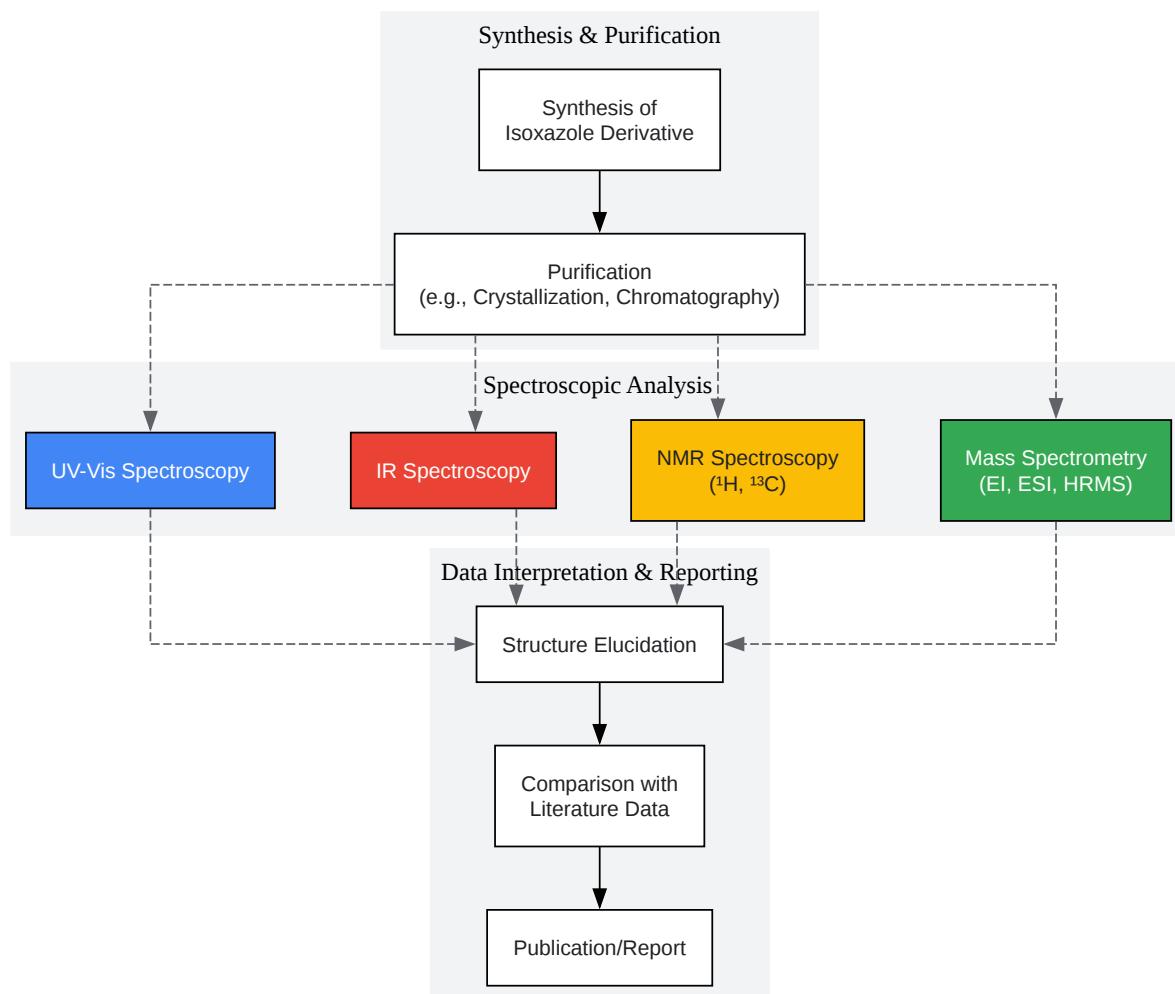
4. Mass Spectrometry (MS)

- Instrumentation: Various mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, often coupled with a high-resolution mass analyzer.[5][6][8][15]

- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like HPLC.[15]
- Data Acquisition: For EI, the mass spectrum shows the molecular ion peak and various fragment ions. For ESI, the spectrum typically shows the protonated molecule $[M+H]^+$. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition.[12][16]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of newly synthesized isoxazole derivatives.



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Caption: Experimental workflow for spectroscopic analysis.

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